6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5ClN4O. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits the enzymatic activity of CDK2 . It binds to the enzyme and prevents it from performing its normal function, which is to regulate the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . This results in the disruption of normal cell division, leading to cell death or apoptosis . This is particularly effective in cancer cells, which rely on rapid and uncontrolled cell division for their growth .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the reduction of tumor growth, making it a potential therapeutic agent for cancer treatment .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with enzymes such as xanthine oxidase . These compounds are capable of binding to the enzyme and strongly inhibit its activity .
Cellular Effects
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has been observed to significantly inhibit the growth of cell lines such as MCF-7 and HCT-116 .
Molecular Mechanism
This compound exerts its effects at the molecular level through interactions with biomolecules. It has been found to bind to enzymes such as xanthine oxidase and inhibit their activity . In addition, it has shown significant inhibitory activity against CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has been observed to exert significant inhibitory activity against CDK2/cyclin A2 .
Metabolic Pathways
Given its structural resemblance to the substrates for the enzyme xanthine oxidase, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloro-pyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases like CDK2.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine stands out due to its methoxy group at the 4-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMIVDJSVSTKCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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